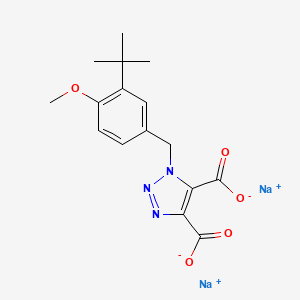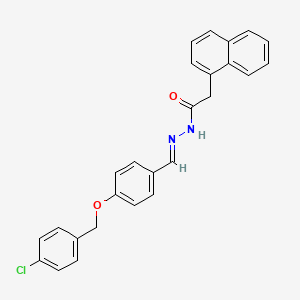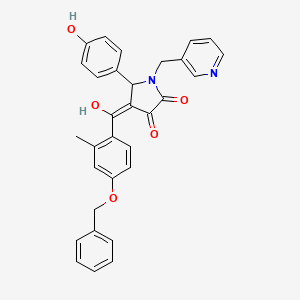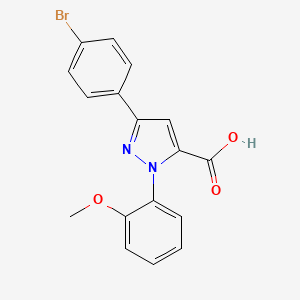
Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is notable for its unique structural features, which include a triazole ring substituted with a tert-butyl group, a methoxybenzyl group, and two carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The tert-butyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions may require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carboxylate groups, potentially yielding triazoline derivatives or alcohols.
Substitution: The tert-butyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, triazoline derivatives.
Substitution Products: Various substituted triazole derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The triazole ring is a common motif in bioconjugation chemistry, enabling the attachment of biomolecules for various applications.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The triazole ring and carboxylate groups are key functional elements that contribute to its reactivity and binding properties.
相似化合物的比较
Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Lacks one carboxylate group, potentially altering its reactivity and binding properties.
Sodium 1-(3-(tert-butyl)-4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but with a phenyl group instead of a benzyl group, which may affect its steric and electronic properties.
Uniqueness: The presence of both tert-butyl and methoxybenzyl groups, along with two carboxylate groups, makes Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate unique. These structural features confer specific reactivity and binding characteristics, distinguishing it from other triazole derivatives.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
属性
CAS 编号 |
764652-73-5 |
|---|---|
分子式 |
C16H17N3Na2O5 |
分子量 |
377.30 g/mol |
IUPAC 名称 |
disodium;1-[(3-tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H19N3O5.2Na/c1-16(2,3)10-7-9(5-6-11(10)24-4)8-19-13(15(22)23)12(14(20)21)17-18-19;;/h5-7H,8H2,1-4H3,(H,20,21)(H,22,23);;/q;2*+1/p-2 |
InChI 键 |
CCWHCPQVDFVCNZ-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)C1=C(C=CC(=C1)CN2C(=C(N=N2)C(=O)[O-])C(=O)[O-])OC.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B12015726.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015736.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12015738.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12015747.png)

![(5E)-5-(3-bromobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015754.png)



![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015780.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thi opheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12015786.png)

